2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure combining a phenylazepane moiety with a tetrahydropyrazolopyrazine core, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
2-[(4-phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-2-5-16(6-3-1)17-7-4-10-22(11-8-17)15-18-13-19-14-20-9-12-23(19)21-18/h1-3,5-6,13,17,20H,4,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUCVGHVBPIMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=NN3CCNCC3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit various biological activities, such as antimicrobial and antitumor properties.
Pyrazine derivatives: These compounds are known for their versatility in pharmacological activity, including antibacterial, antifungal, and anticancer effects.
Uniqueness
2-[(4-Phenylazepan-1-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific combination of a phenylazepane moiety with a tetrahydropyrazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
